4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one is a synthetic compound that belongs to the class of quinazoline derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer and neurological disorders. Its structure features a morpholine ring and an aniline moiety, which contribute to its biological activity.
This compound can be synthesized through various chemical reactions involving starting materials such as anilines and morpholines, typically in the presence of catalysts or under specific reaction conditions. Research articles and chemical databases provide insights into its synthesis and applications.
4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one is classified as an organic compound with the following characteristics:
The synthesis of 4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. Common methods include:
The reaction conditions, including temperature, time, and solvent choice, are critical for optimizing yield and purity. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the synthesis.
The molecular structure of 4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one consists of:
The three-dimensional conformation of this compound can be analyzed using computational chemistry methods or X-ray crystallography to understand its interactions with biological targets.
The reactivity of 4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one can be explored through various chemical transformations:
Kinetic studies and mechanistic investigations are essential for understanding these reactions. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly used for product characterization.
The mechanism of action for 4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one primarily involves interaction with specific biological targets such as enzymes or receptors:
Studies utilizing cellular assays or animal models are crucial for elucidating the precise mechanisms by which this compound exerts its effects.
Key physical properties include:
Chemical properties such as stability under different pH conditions and reactivity towards oxidizing agents are essential for formulating drugs based on this compound.
Relevant data includes:
4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one has potential applications in:
Quinazolinone derivatives represent a privileged scaffold in medicinal chemistry, with documented therapeutic applications spanning over a century. The foundational synthesis of 2-ethoxy-4(3H)-quinazolinone from anthranilic acid and cyanide in 1869 marked the inception of this chemotype [7]. The Niementowski reaction (1903), involving condensation of anthranilic acid with formamide or its equivalents, established a robust platform for generating diverse quinazolinone libraries [4] [7]. Historically, natural quinazolinone alkaloids isolated from Dichroa febrifuga (e.g., 3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone) demonstrated potent antimalarial properties, validating the scaffold's biological relevance [7]. Modern drug discovery has leveraged this nucleus to develop clinical agents across therapeutic domains, including the sedative methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone), the antihypertensive agent doxazosin, and the anticancer drug gefitinib – an EGFR tyrosine kinase inhibitor [4] [10]. This enduring pharmaceutical utility underscores the quinazolinone scaffold's adaptability to structural modifications that fine-tune pharmacokinetic and pharmacodynamic properties.
Table 1: Historical Milestones in Quinazolinone-Based Drug Discovery
Year | Development | Significance |
---|---|---|
1869 | First synthesis of 2-ethoxy-4(3H)-quinazolinone | Established core synthetic methodology for quinazolinone derivatives [7] |
1903 | Niementowski synthesis optimization | Enabled efficient production of 4(3H)-quinazolinones from anthranilic acid [4] |
1940s | Isolation of febrifugine from Dichroa febrifuga | Demonstrated natural occurrence and antimalarial potential [7] |
1960s | Methaqualone development | Marketed as a sedative-hypnotic, highlighting CNS activity [10] |
2000s | Gefitinib FDA approval | Validated 4-anilinoquinazoline as kinase inhibitor scaffold [3] [7] |
The 4(3H)-quinazolinone nucleus exhibits remarkable structural plasticity, enabling targeted modifications that modulate electronic, steric, and hydrogen-bonding properties critical for bioactivity. This bicyclic system comprises a benzene ring fused to a pyrimidin-4(3H)-one ring, with tautomerism possible between 4-hydroxyquinazoline and 4-oxo-3,4-dihydroquinazoline forms – the latter predominating in physiological conditions [4] [10]. Strategic substitutions at positions 2, 3, 6, 7, and 8 profoundly influence target engagement:
Table 2: Structure-Activity Relationship (SAR) Analysis of Key Quinazolinone Modifications
Position | Substituent | Biochemical Effect | Therapeutic Implication |
---|---|---|---|
2 | Morpholin-4-yl | Enhances H-bond acceptance; improves water solubility | Kinase inhibition (PI3K/DNA-PK) [5] [8] |
3 | Unsubstituted anilino | Allows free rotation for target adaptation; moderate hydrophobicity | Broad target engagement [3] |
3 | 3'-Acetyl anilino | Introduces H-bond donor/acceptor pair; enhances target affinity | Antiproliferative potency [3] |
Ring | 7,8-Dihydro (saturated) | Reduces planarity; increases solubility | Multi-target inhibition (e.g., PI3K/DNA-PK/P-gp) [8] |
The 7,8-dihydroquinazolin-5(6H)-one substructure, featuring a non-aromatic pyrimidine ring, demonstrates distinct advantages over fully aromatic analogs. This saturation reduces molecular rigidity, facilitating adaptation to conformational demands of diverse targets like PI3K isoforms and DNA-PK. Concurrently, it enhances aqueous solubility – a critical parameter for drug bioavailability – without compromising the essential hydrogen-bonding capabilities of the carbonyl and N1 positions [8].
The strategic integration of morpholino and anilino motifs onto the dihydroquinazolinone scaffold has generated a pharmacophore with compelling multitarget capabilities. This design synergizes three pharmacologically validated elements:
Biological profiling reveals this pharmacophore's exceptional versatility. In oncology, it demonstrates dual PI3K/DNA-PK inhibitory activity, disrupting parallel pathways in tumor proliferation and DNA damage repair. Particularly notable is compound N-(5-(2-morpholino-4-oxo-3,4-dihydroquinazolin-8-yl)pyridin-2-yl)acylamide 2, which exhibits low-nanomolar inhibition of PI3Kα (IC₅₀ = 8.3 nM) and DNA-PK (IC₅₀ = 5.7 nM), significantly enhancing doxorubicin-induced DNA double-strand breaks in cancer cells [8]. Additionally, select derivatives function as P-glycoprotein (P-gp) inhibitors, downregulating ABCB1A/B and ABCC1 mRNA expression to reverse multidrug resistance (MDR) – a critical limitation in chemotherapy [8]. Beyond oncology, structural analogs incorporating this core show potent α-glucosidase inhibition (e.g., compound 27e, IC₅₀ = 50.0 ± 0.12 µM), highlighting applicability in diabetes management through carbohydrate digestion regulation [6].
Table 3: Biological Profile of 4-Anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one Derivatives
Biological Activity | Key Compound | Experimental Findings | Mechanistic Insight |
---|---|---|---|
Antiproliferative/Kinase Inhibition | 4-anilino-8-hydroxy-2-phenylquinoline (11) | GI₅₀ = 1.20 µM (MDA-MB-435); S-phase arrest induction [3] | Competitive ATP binding; DNA damage potentiation |
PI3K/DNA-PK Inhibition | Acylamide 2 | PI3Kα IC₅₀ = 8.3 nM; DNA-PK IC₅₀ = 5.7 nM; nuclear accumulation confirmed [8] | Chemosensitization to doxorubicin; DSB accumulation |
MDR Reversal | Acylamide 2 | Downregulated ABCB1A/B & ABCC1 mRNA; enhanced cytotoxicity in P-gp+ CT26 cells [8] | Transcriptional modulation of efflux transporters |
α-Glucosidase Inhibition | Imidazoquinazoline 27e | IC₅₀ = 50.0 ± 0.12 µM (yeast α-glucosidase) [6] | Competitive inhibition at catalytic site |
The pharmacophore's synthetic accessibility further bolsters its drug discovery value. Efficient routes typically involve:(i) Cyclocondensation of 2-aminobenzamide with aldehydes/orthoesters under acid catalysis [4](ii) Palladium-catalyzed C-N coupling for 4-anilino installation [3](iii) Nucleophilic aromatic substitution to introduce the 2-morpholino group [5] [8]This modular synthesis enables rapid exploration of C6/C7 substitutions and N3-anilino variations to optimize target selectivity and ADME properties, positioning this chemotype as a versatile template for next-generation therapeutic agents.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5